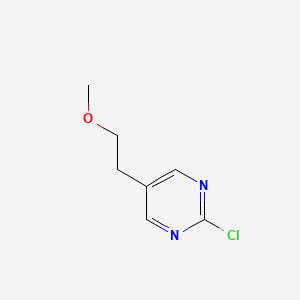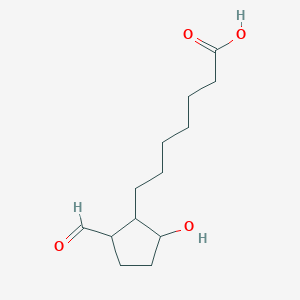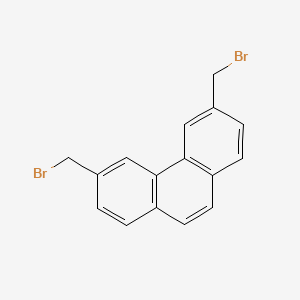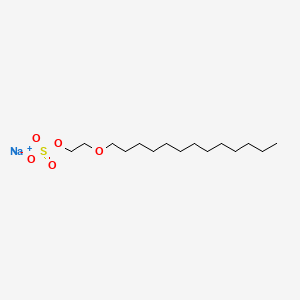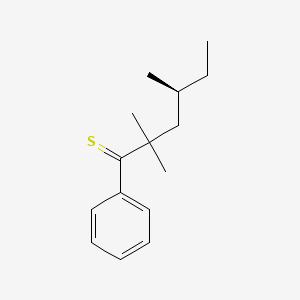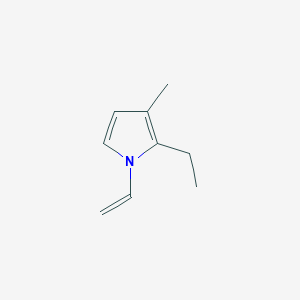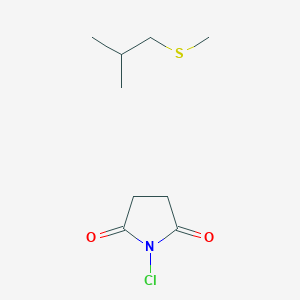
1-Chloropyrrolidine-2,5-dione;2-methyl-1-methylsulfanylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized by the chlorination of succinimide using chlorine or hypochlorous acid . The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves the large-scale chlorination of succinimide using chlorine gas in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidant in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with 1-Chloropyrrolidine-2,5-dione include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Such as acetone, benzene, and acetic acid.
Major Products Formed
The major products formed from reactions involving 1-Chloropyrrolidine-2,5-dione include substituted succinimides and various oxidized organic compounds .
Applications De Recherche Scientifique
1-Chloropyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a chlorinating agent and mild oxidant in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the production of antibiotics and other therapeutic agents.
Industry: Applied in the manufacture of rubber additives and other industrial chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1-Chloropyrrolidine-2,5-dione can be compared with other similar compounds, such as:
N-Bromosuccinimide: Another halogenated succinimide used as a brominating agent.
N-Iodosuccinimide: Used as an iodinating agent in organic synthesis.
The uniqueness of 1-Chloropyrrolidine-2,5-dione lies in its selective chlorinating properties and mild oxidizing capabilities, making it a versatile reagent in various chemical reactions .
Propriétés
Numéro CAS |
54959-54-5 |
|---|---|
Formule moléculaire |
C9H16ClNO2S |
Poids moléculaire |
237.75 g/mol |
Nom IUPAC |
1-chloropyrrolidine-2,5-dione;2-methyl-1-methylsulfanylpropane |
InChI |
InChI=1S/C5H12S.C4H4ClNO2/c1-5(2)4-6-3;5-6-3(7)1-2-4(6)8/h5H,4H2,1-3H3;1-2H2 |
Clé InChI |
HIJUYZIMOWHRAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC.C1CC(=O)N(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



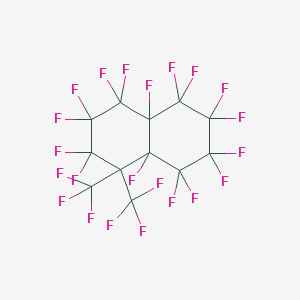
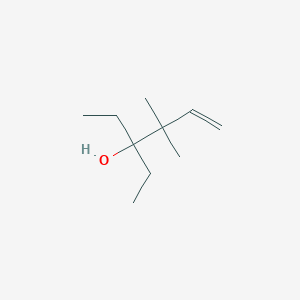
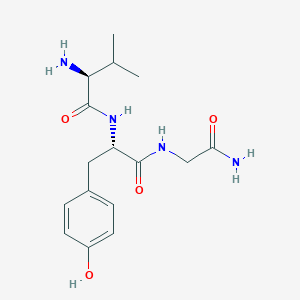
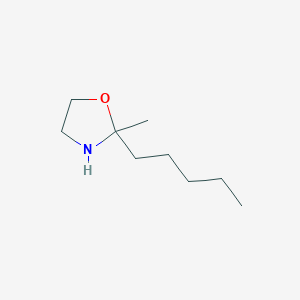

![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
